methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate
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Overview
Description
Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate: is an organic compound characterized by its unique molecular structure. This compound appears as a white to off-white solid and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of sulfur-containing reagents and cyclization catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways can vary depending on the application and context of use .
Comparison with Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness: Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry .
Properties
Molecular Formula |
C9H10O3S |
---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl 4-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate |
InChI |
InChI=1S/C9H10O3S/c1-12-9(11)8-4-5-6(10)2-3-7(5)13-8/h4,6,10H,2-3H2,1H3 |
InChI Key |
JFFLOOGLLMNPIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CCC2O |
Origin of Product |
United States |
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